molecular formula C11H12ClNO3 B2959609 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2193067-49-9

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2959609
CAS No.: 2193067-49-9
M. Wt: 241.67
InChI Key: LXDUUERQCXKXDE-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as zeolites or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
  • 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Uniqueness

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2193067-49-9) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a tetrahydroquinoline ring system, which is commonly found in various biologically active molecules. The following sections will explore its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}ClNO3_3
  • Molecular Weight : 241.67 g/mol
  • IUPAC Name : 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid; hydrochloride

The compound's structure includes a carboxylic acid group and a carbonyl group that may contribute to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the carboxylic acid functionality via oxidation or carboxylation reactions.
  • Final conversion to the hydrochloride salt to improve solubility.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, analogs of tetrahydroquinoline derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia cells with IC5050 values ranging from 6.7 µg/mL to higher concentrations depending on the specific structural modifications made to the parent compound .

Antimicrobial Properties

The structural motifs present in 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives suggest potential antimicrobial activity. Compounds with similar quinoline structures have been reported to possess broad-spectrum antibacterial and antifungal activities . While specific data on this compound is limited, its structural similarity to known antimicrobial agents warrants further investigation.

Neuroprotective Effects

Research into related compounds has indicated neuroprotective effects that may be applicable to 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives. For instance, certain tetrahydroquinolines have shown promise in protecting against neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation . This suggests that further exploration of this compound could reveal similar protective mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityAnalogous compounds showed IC5050 values indicating significant cytotoxicity against leukemia cells .
Study 2Antimicrobial PropertiesSimilar quinoline structures exhibited broad-spectrum antimicrobial activity .
Study 3NeuroprotectionRelated compounds demonstrated protective effects against neurodegenerative diseases .

Properties

IUPAC Name

2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13;/h5H,2-4H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUUERQCXKXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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